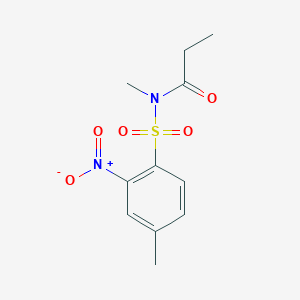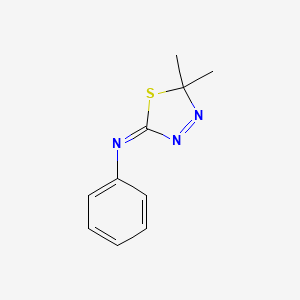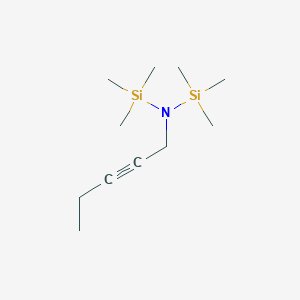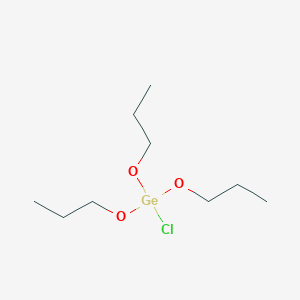
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide typically involves multiple steps. One common method includes the nitration of toluene to form 4-methyl-2-nitrotoluene, followed by sulfonation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with N-methylpropanamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to various biological effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
N-Methyl-4-nitroaniline: Similar structure but lacks the sulfonyl group.
4-Methyl-2-nitrobenzenesulfonamide: Similar structure but lacks the N-methylpropanamide moiety.
N-Methyl-N-(4-nitrobenzene-1-sulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
N-Methyl-N-(4-methyl-2-nitrobenzene-1-sulfonyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
90334-94-4 |
|---|---|
分子式 |
C11H14N2O5S |
分子量 |
286.31 g/mol |
IUPAC名 |
N-methyl-N-(4-methyl-2-nitrophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-4-11(14)12(3)19(17,18)10-6-5-8(2)7-9(10)13(15)16/h5-7H,4H2,1-3H3 |
InChIキー |
FFRIRXRAFPFKHN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C)S(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)


